Cas no 2361703-39-9 (ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate)
ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2361703-39-9
- EN300-6766480
- ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate
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- Inchi: 1S/C10H15N3O2/c1-3-15-10(14)8-6-12-13(2)9(8)7-4-11-5-7/h6-7,11H,3-5H2,1-2H3
- InChI Key: YCYFEGXYMFVSFD-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NN(C)C=1C1CNC1)=O
Computed Properties
- Exact Mass: 209.116426730g/mol
- Monoisotopic Mass: 209.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 56.2Ų
ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6766480-0.05g |
ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate |
2361703-39-9 | 95.0% | 0.05g |
$226.0 | 2025-03-12 | |
| Enamine | EN300-6766480-0.1g |
ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate |
2361703-39-9 | 95.0% | 0.1g |
$337.0 | 2025-03-12 | |
| Enamine | EN300-6766480-0.25g |
ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate |
2361703-39-9 | 95.0% | 0.25g |
$481.0 | 2025-03-12 | |
| Enamine | EN300-6766480-0.5g |
ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate |
2361703-39-9 | 95.0% | 0.5g |
$758.0 | 2025-03-12 | |
| Enamine | EN300-6766480-1.0g |
ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate |
2361703-39-9 | 95.0% | 1.0g |
$971.0 | 2025-03-12 | |
| Enamine | EN300-6766480-2.5g |
ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate |
2361703-39-9 | 95.0% | 2.5g |
$1903.0 | 2025-03-12 | |
| Enamine | EN300-6766480-5.0g |
ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate |
2361703-39-9 | 95.0% | 5.0g |
$2816.0 | 2025-03-12 | |
| Enamine | EN300-6766480-10.0g |
ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate |
2361703-39-9 | 95.0% | 10.0g |
$4176.0 | 2025-03-12 |
ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate
Ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate: A Comprehensive Overview
Ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate, with the CAS number 2361703-39-9, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an azetidine group and an ethyl ester moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive molecules. The azetidine group, a four-membered ring containing one nitrogen atom, adds further complexity and potential for interaction with biological targets.
Recent studies have highlighted the potential of ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of more complex molecules, leveraging its structural features to design compounds with enhanced pharmacokinetic properties. For instance, the methyl group at position 1 of the pyrazole ring contributes to the compound's stability and lipophilicity, which are critical factors in drug design.
The synthesis of ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by the introduction of the azetidine group through various coupling reactions, such as nucleophilic substitution or reductive amination. The final step involves esterification to introduce the ethyl group at position 4 of the pyrazole ring. These synthetic strategies have been optimized in recent years to improve yield and purity, making this compound more accessible for research purposes.
In terms of applications, ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate has shown promise in several areas. It has been investigated as a potential lead compound in anti-cancer drug development due to its ability to modulate key cellular pathways. Additionally, its structural flexibility makes it a valuable intermediate in the synthesis of other bioactive molecules, including those targeting central nervous system disorders and infectious diseases.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with various biological targets, providing insights into its mechanism of action. Furthermore, spectroscopic analyses have confirmed its stability under physiological conditions, which is essential for its envisaged therapeutic applications.
In conclusion, ethyl 5-(azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate represents a valuable addition to the arsenal of compounds used in modern drug discovery. Its unique structure, coupled with recent advances in synthetic and computational techniques, positions it as a promising candidate for future therapeutic interventions. As research continues to uncover its full potential, this compound will undoubtedly play a pivotal role in advancing our understanding of complex biological systems and developing innovative treatments for various diseases.
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